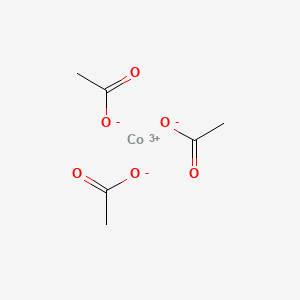

Cobaltic acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

917-69-1 |

|---|---|

Molecular Formula |

Co(C2H3O2)3 C6H9CoO6 |

Molecular Weight |

236.06 g/mol |

IUPAC Name |

cobalt(3+);triacetate |

InChI |

InChI=1S/3C2H4O2.Co/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

InChI Key |

ZUKDFIXDKRLHRB-UHFFFAOYSA-K |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3] |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Cobaltic Acetate from Cobaltous Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of cobaltic acetate (B1210297) [Co(III)(OAc)₃] from its cobaltous precursor [Co(II)(OAc)₂]. This document details various synthetic methodologies, including oxidation by oxygen, ozone, and peracetic acid, as well as an electrochemical approach. It is designed to be a valuable resource for chemists and researchers in academic and industrial settings, particularly those involved in catalysis, organic synthesis, and drug development where cobalt(III) compounds are utilized as powerful oxidizing agents.

Introduction

Cobalt(III) acetate is a potent oxidizing agent employed in a variety of chemical transformations. Its synthesis involves the oxidation of the more stable cobalt(II) acetate. This guide outlines and compares several methods for this conversion, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid in the selection and execution of the most suitable synthetic route for a given application.

Synthetic Methodologies

The conversion of cobaltous acetate to cobaltic acetate can be achieved through several oxidative methods. The choice of method often depends on the available equipment, desired scale, and safety considerations. The primary methods discussed herein are:

-

Oxygen (Air) Oxidation: A cost-effective and straightforward method.

-

Ozonolysis: A powerful oxidation method utilizing ozone gas.

-

Peracetic Acid Oxidation: An alternative chemical oxidation route.

-

Electrochemical Synthesis: A method offering controlled oxidation potential.

A summary of the quantitative data associated with these methods is presented in Table 1 for easy comparison.

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Oxygen (Air) Oxidation | Ozonolysis | Peracetic Acid Oxidation | Electrochemical Synthesis |

| Starting Material | Cobalt(II) acetate tetrahydrate | Cobalt(II) acetate | Cobalt(II) acetate | Cobalt(II) acetate |

| Oxidizing Agent | Oxygen (Air) | Ozone (O₃) | Peracetic Acid (CH₃CO₃H) | Electric Current |

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Acetic Acid | Acetic Acid |

| Reaction Temperature | Not specified, but likely elevated | Ambient to elevated | 95-110 °C[1] | 20 °C[2] |

| Reaction Time | Not specified | Not specified | Not specified | ~6-24 hours[2] |

| Yield/Conversion | ~55% conversion[3] | Not specified | Not specified | 84% conversion[2] |

| Key Reagents | Co(OAc)₂·4H₂O, Acetic Acid, Water, Oxygen | Co(OAc)₂, Acetic Acid, Ozone | Co(OAc)₂, Acetic Acid, Peracetic Acid | Co(OAc)₂, Acetic Acid, Sodium Acetate, (Optional: Bu₄NBF₄) |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the aforementioned methods.

Synthesis by Oxygen (Air) Oxidation

This method, adapted from literature, utilizes the direct oxidation of cobalt(II) acetate with oxygen.[3]

Experimental Procedure:

-

Apparatus Setup: A four-necked flask is equipped with a gas bubbler, a condenser, a thermometer, and a mechanical stirrer.

-

Charging the Flask: The flask is charged with 150 g of cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), 1 L of glacial acetic acid, and 25 mL of water.[3]

-

Reaction: Oxygen gas is bubbled through the solution at a rate of 0.5 L/min while stirring. The reaction progress can be monitored by the color change of the solution from pink to the characteristic dark green of cobalt(III) acetate.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed by rotary evaporation at 35-40 °C under reduced pressure (approximately 4 mm Hg).[3]

-

Product Isolation: The resulting solid is dried in a vacuum desiccator over phosphorus pentoxide (P₂O₅) to yield the this compound product.[3] The conversion to cobalt(III) can be determined by iodometric titration.[3]

Synthesis by Ozonolysis

Ozone is a powerful oxidant that can effectively convert cobalt(II) to cobalt(III).[4]

Experimental Procedure:

-

Solution Preparation: Prepare a solution of cobalt(II) acetate in glacial acetic acid.

-

Ozonolysis: Pass a stream of ozone gas through the cobalt(II) acetate solution. The reaction is typically carried out at or below room temperature to control the exothermic reaction and prevent unwanted side reactions. The progress of the reaction is indicated by a color change to dark green.

-

Work-up: Once the reaction is complete (as indicated by the cessation of color change or by spectroscopic analysis), the ozone flow is stopped, and the solution is purged with an inert gas (e.g., nitrogen or argon) to remove any dissolved ozone.

-

Product Isolation: The resulting solution of cobalt(III) acetate can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to isolate the solid product.

Synthesis by Peracetic Acid Oxidation

Peracetic acid is another effective oxidizing agent for the synthesis of this compound.

Experimental Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve cobalt(II) acetate in glacial acetic acid in a reaction vessel equipped with a stirrer and a thermometer.

-

Addition of Oxidant: Slowly add a solution of peracetic acid to the cobalt(II) acetate solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and controlled, typically maintained between 95-110 °C.[1]

-

Reaction Monitoring: The reaction is monitored by the characteristic color change of the solution.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product can be used in solution or isolated by careful removal of the acetic acid under reduced pressure.

Electrochemical Synthesis

Electrochemical oxidation offers a high degree of control over the synthesis.[2]

Experimental Procedure:

-

Cell Assembly: A two-compartment electrochemical cell separated by a porous pot is used. The anode is a carbon cloth, and the cathode is a carbon rod.[2]

-

Electrolyte Composition:

-

Anode Compartment: Acetic acid (160 mL), sodium acetate (14 g), and cobalt(II) acetate (5.4 g).[2]

-

Cathode Compartment: Acetic acid (20 mL) and sodium acetate (1.0 g).[2] An alternative supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) can be used to achieve higher currents and shorter reaction times.[2]

-

-

Electrolysis: The electrolysis is carried out at a controlled potential of 1.45V (versus a standard calomel (B162337) electrode) while maintaining the anolyte temperature at 20 °C using external cooling.[2] The initial current is typically around 400 mA and decreases as the reaction progresses.[2]

-

Completion and Analysis: The electrolysis is considered complete when the current drops to a low, steady value (e.g., 20 mA). The conversion of cobalt(II) to cobalt(III) can be determined by potentiometric titration of the anolyte.[2] The resulting anolyte solution containing cobalt(III) acetate can be used directly in subsequent applications.

Reaction Mechanisms and Pathways

The oxidation of cobalt(II) to cobalt(III) proceeds through different mechanisms depending on the oxidizing agent employed. These pathways often involve radical intermediates.

Oxidation by Oxygen (Air)

The aerobic oxidation of cobalt(II) in the presence of acetic acid is a complex process that can be promoted by the formation of radical species. The presence of water can also play a role in the coordination sphere of the cobalt ion.

Caption: Generalized pathway for the aerobic oxidation of Co(II) acetate.

Oxidation by Ozone

Ozone is a powerful oxidizing agent that can directly oxidize cobalt(II) to cobalt(III). The reaction likely proceeds through an electron transfer mechanism.

Caption: Proposed mechanism for the oxidation of Co(II) acetate by ozone.

Oxidation by Peracetic Acid

The activation of peracetic acid by cobalt(II) generates highly reactive acetylperoxyl (CH₃CO₃•) and acetoxyl (CH₃CO₂•) radicals, which then drive the oxidation of Co(II) to Co(III) in a catalytic cycle.[2]

Caption: Catalytic cycle for the oxidation of Co(II) by peracetic acid.

Safety Precautions

Working with cobalt compounds and strong oxidizing agents requires strict adherence to safety protocols.

-

Cobalt Compounds: Cobalt salts are toxic and should be handled with care.[4] Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ozone: Ozone is a toxic gas with a pungent odor. All manipulations involving ozone must be conducted in a well-ventilated fume hood. Ensure that any off-gas is properly vented or passed through an ozone destructor.

-

Peracetic Acid: Peracetic acid is corrosive and a strong oxidizing agent. It can cause severe skin and eye burns.[5] It is also reactive and can potentially lead to explosions if not handled correctly.[6] Always wear appropriate PPE, including chemical-resistant gloves and eye protection.[2][5] Store peracetic acid in a cool, well-ventilated area away from incompatible materials.[6]

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Exothermic reactions should be carefully monitored and controlled.

Conclusion

The synthesis of this compound from cobaltous acetate can be accomplished through various methods, each with its own set of advantages and challenges. The choice of the synthetic route will depend on the specific requirements of the application, including scale, purity, and available resources. This guide provides the necessary technical details to enable researchers to make an informed decision and to safely and effectively synthesize this important oxidizing agent. The provided diagrams offer a visual representation of the underlying chemical processes, further aiding in the understanding of these transformations.

References

- 1. 10 Tips for Handling and Storing Peracetic Acid - EHSLeaders [ehsleaders.org]

- 2. Peracetic Acid (C2H4O3) Safety: Risks and Precautions [gasdetection.com]

- 3. internationalozone.com [internationalozone.com]

- 4. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

- 5. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

- 6. drweigert.com [drweigert.com]

"Cobaltic acetate" chemical and physical properties

An In-depth Technical Guide to Cobaltic Acetate (B1210297)

Introduction

Cobalt(III) acetate, also known as cobaltic acetate, is an inorganic compound with the chemical formula C₆H₉CoO₆. It is the salt of cobalt in its +3 oxidation state and acetic acid. Unlike the more common cobalt(II) acetate, cobalt(III) acetate is a powerful oxidizing agent and its compounds are not as readily available, as the Co(III) oxidation state is less stable in aqueous solutions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and applications of cobalt(III) acetate, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The properties of cobalt(III) acetate are summarized below. It is important to distinguish these from the properties of the more common pink/red cobalt(II) acetate. Cobalt(III) acetate is typically described as a dark green solid.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | cobalt(3+) triacetate | |

| CAS Number | 917-69-1 | |

| Molecular Formula | C₆H₉CoO₆ | |

| Molecular Weight | 236.06 g/mol | |

| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3] | |

| InChI Key | ZUKDFIXDKRLHRB-UHFFFAOYSA-K |

Physical Properties

Quantitative physical data for cobalt(III) acetate is scarce in literature, often being confused with cobalt(II) acetate. The available information is presented below.

| Property | Value | Reference |

| Appearance | Dark green solid | |

| Odor | Vinegar-like | |

| Solubility | Soluble in water and polar solvents | |

| Stability | Co(III) is an unusual oxidation state in water and tends to reduce to Co(II). It can be stabilized by strong field ligands. |

Experimental Protocols: Synthesis of Cobalt(III) Acetate

Cobalt(III) acetate is not widely available commercially and is often synthesized in-situ or prepared as needed for research. Two common methods are detailed below.

Method 1: Oxidation of Cobalt(II) Acetate

This is a widely cited method for preparing cobalt(III) acetate by oxidizing the more common cobalt(II) acetate tetrahydrate.

Materials:

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Glacial acetic acid

-

Deionized water

-

Oxygen gas

Procedure:

-

A four-necked flask is equipped with a gas bubbler, condenser, thermometer, addition funnel, and a mechanical stirrer.

-

Charge the flask with 150 g of Co(OAc)₂·4H₂O, 1 L of glacial acetic acid, and 25 ml of water.

-

Bubble oxygen gas through the solution at a rate of 0.5 L/min while stirring.

-

Heat the mixture to initiate the reaction, which is characterized by a color change to dark green.

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solution at 35-40°C using a rotary evaporator under reduced pressure (approx. 4 mm).

-

Dry the resulting solid in a vacuum desiccator over P₂O₅ to yield the final product.

The conversion to cobalt(III) can be confirmed by iodometric titration.

Caption: Experimental workflow for the synthesis of Cobalt(III) acetate.

Method 2: Reaction with Cobaltic Oxide

An alternative method involves the direct reaction of cobalt(III) oxide with acetic acid.

Materials:

-

Cobalt(III) oxide (Co₂O₃)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Weigh 10 grams of cobaltic oxide (Co₂O₃) and add it to 500 ml of distilled water in a suitable reaction vessel.

-

Add 11.5 ml of glacial acetic acid to the suspension.

-

Stir the mixture. The cobaltic oxide will react with the acetic acid to yield a solution of cobalt(III) acetate.

-

The resulting solution can be used directly or further processed to isolate the solid product, for example, by evaporation of the solvent as described in Method 1.

Applications in Research and Drug Development

Cobalt(III) acetate and related Co(III) complexes are of significant interest in catalysis and medicine due to the unique properties of the Co(III) ion.

Catalysis

Cobalt acetate is a well-known catalyst for autoxidation reactions of hydrocarbons. The Co(III)/Co(II) redox couple plays a crucial role in these processes. Cobalt(III) acetate can act as a potent initiator, generating radicals that drive oxidation reactions. For instance, it is used in the oxidation of p-xylene (B151628) to terephthalic acid, a key monomer for polyester (B1180765) production. The catalytic cycle involves the oxidation of the substrate by Co(III), which is reduced to Co(II). The Co(II) is then re-oxidized to Co(III) by peroxy intermediates formed during the reaction, continuing the cycle.[1]

Caption: Conceptual catalytic cycle of Cobalt(III) acetate in autoxidation.

Drug Development: Hypoxia-Activated Prodrugs

A significant area of research is the use of Co(III) complexes as hypoxia-activated prodrugs (HAPs) for cancer therapy. Solid tumors often contain regions of low oxygen (hypoxia). This unique microenvironment can be exploited for targeted drug delivery.

The strategy involves creating an inert Co(III) complex where a potent cytotoxic ligand (the drug) is coordinated to the cobalt center. This coordination deactivates the drug. The Co(III) complex is stable and non-toxic under normal oxygen conditions (normoxia). However, upon reaching a hypoxic tumor environment, the Co(III) is reduced by cellular enzymes to the more labile Co(II). This reduction leads to the release of the active cytotoxic ligand, which can then exert its therapeutic effect specifically on the tumor cells, minimizing damage to healthy tissues. This approach leverages the different electronic and coordination properties of Co(III) and Co(II) for selective drug activation.

Caption: Activation of a Co(III)-based prodrug in a hypoxic tumor environment.

Safety and Handling

Cobalt compounds should be handled with care. Cobalt(III) acetate is a strong oxidizing agent. Chronic exposure to cobalt may affect the thyroid, lungs, heart, and kidneys. It is classified as a substance that may cause an allergic skin or respiratory reaction. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong reducing agents.

References

An In-depth Technical Guide to Cobaltic Acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of cobaltic acetate (B1210297), also known as cobalt(III) acetate, with a focus on its chemical identifiers, properties, synthesis, and applications relevant to the fields of chemical research and drug development. For comparative purposes, information on the more common cobalt(II) acetate is also included.

Chemical Identifiers and Nomenclature

Cobalt can exist in multiple oxidation states, with +2 and +3 being the most common in acetate compounds. It is crucial to distinguish between them as their properties and reactivity differ significantly.

Table 1: Key Identifiers for Cobalt Acetates

| Identifier | Cobaltic Acetate (Cobalt(III) Acetate) | Cobaltous Acetate (Cobalt(II) Acetate) |

| CAS Number | 917-69-1[1] | 71-48-7 (anhydrous)[2], 6147-53-1 (tetrahydrate)[2] |

| IUPAC Name | cobalt(3+) triacetate[1] | Cobalt(II) acetate[2] |

| Molecular Formula | C₆H₉CoO₆[1] | C₄H₆CoO₄ (anhydrous)[3], C₄H₁₄CoO₈ (tetrahydrate) |

| Synonyms | Cobalt triacetate, Cobalt(III) acetic acid salt | Cobalt diacetate, Cobaltous acetate[4] |

| InChIKey | ZUKDFIXDKRLHRB-UHFFFAOYSA-K[1] | QAHREYKOYSIQPH-UHFFFAOYSA-L (anhydrous) |

| PubChem CID | 61231[1] | 6277 |

Physicochemical Properties

The physical and chemical properties of cobalt acetates are largely dictated by the oxidation state of the cobalt ion. Cobalt(III) acetate is a strong oxidizing agent, while cobalt(II) acetate is more stable.

Table 2: Physicochemical Data of Cobalt Acetates

| Property | This compound (Cobalt(III) Acetate) | Cobaltous Acetate (Cobalt(II) Acetate) |

| Molecular Weight | 236.06 g/mol [1] | 177.02 g/mol (anhydrous)[3], 249.08 g/mol (tetrahydrate)[5] |

| Appearance | Dark green, hygroscopic powder or crystals[6] | Pink to red crystalline solid[3][7] |

| Melting Point | Decomposes | 140 °C (tetrahydrate, decomposes)[4] |

| Density | Data not readily available | 1.71 g/cm³ (tetrahydrate)[4] |

| Solubility | Soluble in water and acetic acid | Soluble in water (380 g/L at 25°C) and ethanol[5][8] |

| Oxidizing Potential | Strong oxidant | Relatively stable |

Experimental Protocols: Synthesis of this compound

This compound is not as commercially available as its cobaltous counterpart and is typically synthesized in situ or prepared and used immediately. The primary route to cobalt(III) acetate is the oxidation of cobalt(II) acetate.

Synthesis via Ozonolysis

This method utilizes ozone as a powerful oxidizing agent to convert cobalt(II) to cobalt(III).

-

Apparatus: A four-necked flask equipped with a gas bubbler, condenser, thermometer, and magnetic stirrer. An ozone generator is required.

-

Reagents:

-

Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)

-

Glacial acetic acid

-

-

Procedure:

-

Charge the flask with cobalt(II) acetate tetrahydrate and glacial acetic acid.

-

Bubble ozone gas through the solution while stirring vigorously. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction progress by observing the color change of the solution from pink/red to a deep green, which is characteristic of cobalt(III) acetate.

-

Once the reaction is complete, the resulting solution of cobalt(III) acetate in acetic acid can be used directly for subsequent reactions.

-

To isolate the solid, the solvent can be removed under reduced pressure at a low temperature (e.g., 35-40°C) to prevent decomposition. The resulting green solid should be dried in a vacuum desiccator.

-

Electrochemical Synthesis

This method provides a clean way to generate cobalt(III) acetate without the need for chemical oxidants.

-

Apparatus: A two-compartment electrochemical cell separated by a porous diaphragm (e.g., a porous pot). A carbon cloth anode and a carbon rod cathode are recommended. A potentiostat or a DC power supply is also necessary.

-

Reagents:

-

Cobalt(II) acetate

-

Glacial acetic acid

-

Sodium acetate (as a supporting electrolyte)

-

-

Procedure:

-

Prepare the anolyte by dissolving cobalt(II) acetate and sodium acetate in glacial acetic acid.

-

Prepare the catholyte by dissolving sodium acetate in glacial acetic acid.

-

Fill the anode and cathode compartments of the cell with their respective solutions.

-

Apply a constant potential (e.g., 1.45V vs. SCE) to the cell. The anolyte should be stirred and maintained at a controlled temperature (e.g., 20°C) using external cooling.

-

Electrolysis is continued until the current drops to a low, steady value, indicating the consumption of the cobalt(II) species.

-

The resulting dark green anolyte solution contains a high concentration of cobalt(III) acetate and can be used directly in subsequent synthetic steps.

-

Applications in Research and Drug Development

Catalyst in Organic Synthesis

Cobalt(III) acetate is a potent one-electron oxidizing agent and finds significant use as a catalyst in various organic transformations.

-

C-H Activation and Functionalization: Cobalt(III) catalysts are employed in the directed activation of C-H bonds, a highly sought-after transformation in modern synthetic chemistry. This allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering more efficient synthetic routes to complex molecules.

-

Synthesis of Heterocycles: Cobalt-catalyzed cycloisomerization of unactivated olefins provides a powerful method for constructing a variety of N- and O-containing heterocycles, which are common scaffolds in pharmaceuticals.[9][10]

Caption: General workflow for Cobalt(III)-catalyzed synthesis of heterocycles.

Hypoxia-Activated Prodrugs in Drug Development

A promising application of cobalt(III) chemistry is in the design of hypoxia-activated prodrugs (HAPs) for cancer therapy. Solid tumors often contain regions of low oxygen (hypoxia), a microenvironment that can be exploited for targeted drug delivery.

The core principle lies in the differing kinetic lability of cobalt in its +3 and +2 oxidation states. A bioactive ligand (a drug molecule) is chelated to a cobalt(III) center, rendering it inactive. The resulting cobalt(III) complex is kinetically inert and stable under normal oxygen conditions (normoxia). However, in the reductive environment of a hypoxic tumor, the cobalt(III) is reduced to cobalt(II). Cobalt(II) complexes are kinetically labile, leading to the rapid release of the active drug molecule, which can then exert its therapeutic effect specifically at the tumor site. This approach aims to increase the therapeutic window of potent drugs by minimizing their side effects on healthy tissues.

Caption: Signaling pathway for hypoxia-activated Cobalt(III) prodrugs.

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Solutions of cobalt(III) acetate in acetic acid exhibit a characteristic dark green color, with absorption maxima reported around 600 nm. The exact position of the peak can be sensitive to the solvent environment.

-

Infrared (IR) Spectroscopy: For cobalt acetates, the key diagnostic peaks are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). In solid-state IR spectra of cobalt(II) acetate tetrahydrate, these bands are typically observed around 1550 cm⁻¹ and 1420 cm⁻¹, respectively.[11] While specific high-resolution spectra for pure cobalt(III) acetate are not widely published, similar characteristic absorbances are expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Cobalt-59 NMR is a powerful tool for characterizing diamagnetic Co(III) complexes.[12] ⁵⁹Co is a 100% naturally abundant, spin I = 7/2 nucleus with a very wide chemical shift range, making it highly sensitive to the coordination environment.[13] The chemical shifts of Co(III) complexes are known to be extremely sensitive to temperature, which must be carefully controlled during data acquisition.[13]

Safety and Handling

Cobalt compounds should be handled with care due to potential toxicity.

-

Hazards: this compound is a strong oxidizing agent and may cause fire on contact with combustible materials. Like other cobalt compounds, it is suspected of causing cancer and may cause allergic skin or respiratory reactions.[1] Inhalation can cause respiratory irritation, and ingestion is harmful.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as reducing agents and combustible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound | C6H9CoO6 | CID 61231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Cobalt Acetate [ghtech.com]

- 6. COBALT(III)ACETATE [chemicalbook.com]

- 7. cobalt-nickel.net [cobalt-nickel.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Photo- and cobalt-catalyzed synthesis of heterocycles via cycloisomerization of unactivated olefins - American Chemical Society [acs.digitellinc.com]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. (59Co) Cobalt NMR [chem.ch.huji.ac.il]

- 13. University of Ottawa NMR Facility Blog: 59Co : Temperature Dependent Chemical Shifts [u-of-o-nmr-facility.blogspot.com]

An In-depth Technical Guide to Cobaltic Acetate: Molecular Structure, Formula, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobaltic acetate (B1210297), also known as cobalt(III) acetate, is a coordination compound with the chemical formula Co(C₂H₃O₂)₃. As a strong oxidizing agent, it serves as a valuable catalyst and reagent in various chemical transformations, particularly in the oxidation of organic compounds. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis protocols, and key applications in research and industry. Detailed experimental procedures and quantitative data are presented to facilitate its practical use in a laboratory setting.

Molecular Structure and Formula

Cobaltic acetate is an inorganic compound consisting of a central cobalt atom in the +3 oxidation state coordinated to three acetate ligands.

Molecular Formula: C₆H₉CoO₆

The structure of this compound can be complex and may exist in various forms in solution, including monomeric, dimeric, and trimeric species. The predominant form can be influenced by the solvent and the presence of other coordinating ligands. In acetic acid, it can exist as an oxo-centered trimer, [Co₃O(OAc)₆(HOAc)₃]⁺.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 236.06 g/mol | [1] |

| Appearance | Green solid | [2] |

| CAS Number | 917-69-1 | [1] |

| Solubility | Soluble in acetic acid | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of cobalt(II) acetate. Two common methods are detailed below.

Synthesis via Ozonolysis of Cobalt(II) Acetate

This method involves the oxidation of cobalt(II) acetate tetrahydrate with ozone in a solution of glacial acetic acid.

Experimental Protocol:

-

A solution of cobalt(II) acetate tetrahydrate in glacial acetic acid is prepared in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

A stream of ozone is bubbled through the solution with vigorous stirring.

-

The reaction progress is monitored by the color change of the solution from pink to a deep green, indicating the formation of cobalt(III) acetate.

-

Upon completion, the solvent can be removed under reduced pressure to yield the this compound product. The product is often used in situ for subsequent reactions.[4]

Synthesis via Electrolytic Oxidation of Cobalt(II) Acetate

An alternative method for the preparation of this compound is the electrolytic oxidation of cobalt(II) acetate in glacial acetic acid.

Experimental Protocol:

-

A solution of cobalt(II) acetate in glacial acetic acid containing a small amount of water (e.g., 2%) is placed in an electrolytic cell.[2]

-

Platinum electrodes are typically used for the electrolysis.

-

A constant current is applied to the cell, leading to the oxidation of Co(II) to Co(III) at the anode.

-

The formation of the apple-green this compound can be observed during the electrolysis.[2]

-

After the reaction is complete, the resulting solution containing this compound can be used directly or the product can be isolated.

References

- 1. Cobalt(II) acetate tetrahydrate(6147-53-1) IR Spectrum [chemicalbook.com]

- 2. Synthesis process of cobalt acetate - Eureka | Patsnap [eureka.patsnap.com]

- 3. US3459677A - Preparation of cobaltous acetate solutions - Google Patents [patents.google.com]

- 4. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

Cobalt(III) Acetate: A Technical Guide to Its Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and reactivity of cobalt(III) acetate (B1210297), a powerful oxidizing agent and catalyst with significant applications in organic synthesis and industrial processes. Due to its high reactivity, cobalt(III) acetate is often generated in situ from its more stable cobalt(II) precursor. This document outlines its core physicochemical properties, stability challenges, reactivity with various substrates, and the experimental protocols for its synthesis and characterization.

Physicochemical and Electrochemical Properties

Cobalt(III) acetate, or cobaltic acetate, is a potent one-electron oxidizing agent. Its properties are intrinsically linked to its +3 oxidation state, which is significantly more oxidizing than the more common cobalt(II) state. Unlike the pink, crystalline cobalt(II) acetate tetrahydrate, solid cobalt(III) acetate is a dark green material that is not typically isolated due to its instability.[1] In solution, particularly in acetic acid, it exists not as a simple salt but as a complex equilibrium of various species, including oxo-centered trimers and hydroxy-bridged dimers.[1][2]

The oxidizing power of the Co(III) ion is quantified by its reduction potential. While the potential can vary based on the specific complex and medium, the standard potential provides a clear indication of its thermodynamic driving force for oxidation.

Table 1: Comparative Physicochemical and Electrochemical Properties of Cobalt Acetates

| Property | Cobalt(II) Acetate Tetrahydrate | Cobalt(III) Acetate |

| Formula | Co(CH₃COO)₂·4H₂O | Co(CH₃COO)₃ (empirical) |

| Molar Mass | 249.08 g/mol | 236.06 g/mol [3] |

| Appearance | Pink to red crystalline solid[4] | Dark green solid (rarely isolated)[1] |

| Solubility | Soluble in water, alcohol, and dilute acids.[5] | Soluble in acetic acid (as complex species). |

| Melting Point | ~140 °C (decomposes, loses water)[4] | Decomposes upon heating (data not available). |

| Key Characteristic | Stable precursor | Strong oxidizing agent, reactive intermediate.[5] |

| Redox Potential | - | ~+1.8 V (Co³⁺/Co²⁺ vs. SHE in acidic media)[6] |

Stability Profile

The primary challenge in working with cobalt(III) acetate is its limited stability. Its high reduction potential indicates a strong thermodynamic tendency to be reduced to the more stable Co(II) state.

Thermal Stability

There is a lack of thermal analysis data (TGA/DSC) for isolated cobalt(III) acetate due to its inherent instability; it readily decomposes upon heating. In contrast, the thermal decomposition of its precursor, cobalt(II) acetate tetrahydrate, is well-documented. The process involves a multi-step dehydration beginning around 140 °C, followed by the decomposition of the anhydrous acetate to form cobalt oxides at higher temperatures.[4]

Solution Stability

Cobalt(III) acetate is most relevant as a species in solution, typically in glacial acetic acid where it is generated for immediate use. Even in solution, it is not indefinitely stable and will be reduced by the solvent or trace impurities over time. The presence of water can lead to the formation of less reactive hydroxy-bridged species.[1] Its stability is highly dependent on the specific ligands present and the composition of the solution. For instance, electrochemical studies of oxo-centered cobalt(III) acetate trimers show that while they can be reversibly oxidized, their reduction to Co(II) is irreversible, indicating the instability of the reduced form of the complex.[2][7]

Sensitivity to Light and Environment

While specific data on the photosensitivity of cobalt(III) acetate is scarce, strong oxidizing agents are often sensitive to light, which can promote reduction. The precursor, cobalt(II) acetate, is known to be hygroscopic, and any moisture introduced during the synthesis or handling of cobalt(III) acetate can affect its stability and reactivity.[4]

Reactivity Profile

Cobalt(III) acetate functions primarily as a one-electron oxidant. It is a key component in several industrially important catalytic oxidation processes, most notably the Mid-Century/AMOCO process for the oxidation of p-xylene (B151628) to terephthalic acid.[8]

Oxidation of Organic Compounds

Cobalt(III) acetate is capable of oxidizing a wide range of organic substrates. The general mechanism involves an outer-sphere electron transfer from the substrate to the Co(III) center, generating a radical cation and Co(II).

-

Alkyl-Aromatic Hydrocarbons: It readily oxidizes the side chains of compounds like toluene (B28343) and xylenes. This is the crucial initiation step in catalytic air-oxidation processes, where Co(III) is regenerated by peroxy radicals.[8][9]

-

Phenols: Substituted phenols are oxidized to products such as diphenoquinones.

-

Conjugated Dienes: Open-chain dienes can be oxidized to form vic-diol derivatives.

Table 2: Summary of Cobalt(III) Acetate Reactivity with Organic Substrates

| Substrate Class | Typical Products | Notes |

| Alkylbenzenes (e.g., p-xylene) | Carboxylic Acids (e.g., Terephthalic Acid) | Key step in the AMOCO process; Co(III) is the active oxidant for the alkyl group.[8] |

| Substituted Phenols | Diphenoquinones | Reaction proceeds in acetic acid under inert atmosphere. |

| Conjugated Dienes | Vic-diol Derivatives (from open-chain dienes) | Mechanism is proposed to involve a Co-coordinated radical cation. |

| Benzene (B151609) | Phenol Precursors | Can be used as a catalyst for benzene oxidation.[3] |

Catalytic Cycles

In catalytic processes, Co(II) acetate is oxidized in situ to Co(III) acetate, which then acts on the organic substrate. The resulting Co(II) is then re-oxidized to complete the cycle. In the AMOCO process, a bromide promoter facilitates the regeneration of the active Co(III) species from Co(II) and peroxy intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C6H9CoO6 | CID 61231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scienceasia.org [scienceasia.org]

- 5. mdpi.com [mdpi.com]

- 6. csun.edu [csun.edu]

- 7. Chemistry of cobalt acetate. 7. Electrochemical oxidation of mu3-oxo-centered cobalt(III) acetate trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of Cobalt Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt acetate (B1210297) in various organic solvents. A critical distinction is made between the common cobalt(II) acetate and the less prevalent cobalt(III) acetate, for which solubility data is scarce. This document aims to be an essential resource for laboratory work involving cobalt acetate, offering compiled solubility data, detailed experimental protocols for solubility determination, and a logical workflow for the application of this data in research settings.

Introduction: Cobalt(II) vs. Cobalt(III) Acetate

It is crucial to distinguish between the two common oxidation states of cobalt in acetate salts:

-

Cobalt(II) Acetate (Cobaltous Acetate): This is the most common and stable form, typically appearing as pink or red crystals in its hydrated form (Co(CH₃COO)₂·4H₂O).[1][2] The vast majority of available solubility data pertains to this compound.

-

Cobalt(III) Acetate (Cobaltic Acetate): This form is a less common, potent oxidizing agent. It is described as a green material of uncertain composition, which can be synthesized by the ozone oxidation of cobalt(II) acetate in acetic acid.[3] Specific solubility data for cobalt(III) acetate in a range of organic solvents is not widely available in the literature, with the notable exception that it is known to be extremely soluble in acetic acid.[4]

Given the limited information on cobalt(III) acetate, this guide will focus primarily on the solubility of the more commonly used cobalt(II) acetate . Researchers working with what is referred to as "this compound" should first verify the oxidation state of their material.

Quantitative Solubility Data of Cobalt(II) Acetate in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for cobalt(II) acetate in various organic solvents. It is important to note that quantitative data is limited, and solubility can be influenced by factors such as temperature, the presence of water, and the specific isomer of an alcohol.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Methanol (B129727) | CH₃OH | 25 g/100 mL | 15 | [5] A clear solution may form initially, but precipitation can occur after a couple of days, potentially due to the formation of cobalt hydroxide (B78521) or oxide. The use of scrupulously dry methanol is recommended to prevent precipitation.[6] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | [1][2] |

| Acetic Acid | CH₃COOH | Very limited solubility (tetrahydrate form) | Ambient | [4] The anhydrous form is more insoluble than the tetrahydrate.[4] However, this compound is extremely soluble in acetic acid.[4] |

| Acetone | C₃H₆O | Soluble | Not Specified | |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified | Cobalt(II) acetate can be dissolved in DMF to prepare solutions for the synthesis of cobalt nanoparticles.[7] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | No data available | Not Specified | |

| Pentyl Acetate | C₇H₁₄O₂ | Soluble (tetrahydrate form) | Not Specified | [1] |

Experimental Protocol for Determining Cobalt(II) Acetate Solubility in an Organic Solvent

The following protocol provides a standardized method for determining the solubility of cobalt(II) acetate in a specific organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of dissolved cobalt.

3.1. Materials and Equipment

-

Cobalt(II) acetate (anhydrous or a specific hydrate)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringe and syringe filters (0.22 µm, solvent-compatible)

-

Spectrophotometer (e.g., UV-Vis, AAS, or ICP-OES)

-

Beakers and other standard laboratory glassware

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add a measured volume of the organic solvent to a beaker or flask equipped with a magnetic stir bar.

-

Place the container in a constant temperature bath set to the desired experimental temperature.

-

Gradually add an excess of cobalt(II) acetate to the solvent while stirring continuously. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Allow the mixture to equilibrate for a sufficient period (typically 12-24 hours) with continuous stirring to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a 0.22 µm syringe filter to the syringe and dispense the filtered, saturated solution into a clean, pre-weighed volumetric flask. This step is critical to remove any suspended solid particles that would lead to an overestimation of solubility.

-

-

Quantification of Dissolved Cobalt(II) Acetate:

-

Determine the mass of the collected filtered solution.

-

Depending on the expected concentration and the analytical technique to be used, it may be necessary to accurately dilute the saturated solution with the same organic solvent.

-

Analyze the concentration of cobalt in the solution using a suitable analytical method:

-

UV-Vis Spectrophotometry: Prepare a series of standard solutions of known cobalt(II) acetate concentration in the same solvent. Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax) for the cobalt(II) acetate-solvent system. Create a calibration curve to determine the concentration of the unknown sample.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These techniques are highly sensitive for metal quantification. Prepare a set of cobalt standards in the appropriate matrix. Aspirate the standards and the diluted sample into the instrument to determine the cobalt concentration.

-

-

3.3. Calculation of Solubility

-

From the determined concentration of cobalt in the filtered saturated solution, calculate the mass of cobalt(II) acetate dissolved in a given mass or volume of the solvent.

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Logical Workflow for Utilizing Cobalt Acetate Solubility Data

The following diagram illustrates a typical workflow for a researcher utilizing cobalt acetate solubility data in the context of a research project, such as catalyst development or materials synthesis.

Caption: Logical workflow for the application of cobalt acetate solubility data.

References

- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

- 2. heegermaterials.com [heegermaterials.com]

- 3. homes.nano.aau.dk [homes.nano.aau.dk]

- 4. US3459677A - Preparation of cobaltous acetate solutions - Google Patents [patents.google.com]

- 5. Cobalt diacetate | C4H6CoO4 | CID 6277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Oxidative Power of Cobaltic Acetate: A Deep Dive into its Mechanism of Action

Abstract

Cobaltic acetate (B1210297), a potent one-electron oxidant, plays a pivotal role in the selective oxidation of a wide array of organic substrates. This technical guide provides an in-depth exploration of the mechanism of action of cobaltic acetate in oxidation reactions. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the catalytic cycles, the interplay of cobalt(II) and cobalt(III) species, and the nature of the reactive intermediates involved. This document synthesizes key kinetic data, details relevant experimental protocols, and employs visualizations to elucidate the complex signaling pathways and logical relationships that govern these transformations.

Introduction

The catalytic oxidation of hydrocarbons is a cornerstone of modern industrial chemistry, with applications ranging from the synthesis of commodity chemicals to the functionalization of complex pharmaceutical intermediates. Among the various transition metal catalysts employed, cobalt salts, and in particular this compound [Co(OAc)₃], have garnered significant attention due to their efficacy and selectivity. This guide will delve into the fundamental mechanisms by which this compound mediates oxidation reactions, with a focus on the underlying principles that dictate its reactivity.

The Core Mechanism: A Single-Electron Transfer Paradigm

The predominant mechanism for the oxidation of organic substrates by this compound is a single-electron transfer (SET) process.[1][2] In this paradigm, the cobalt(III) center acts as the primary oxidant, accepting an electron from the substrate to generate a radical cation intermediate. This initial step is often reversible and is a key determinant of the overall reaction rate.

The general scheme for this process can be represented as follows:

Substrate + Co(III) ⇌ [Substrate]•+ + Co(II)

The generated radical cation is a highly reactive species that can undergo a variety of subsequent transformations, including proton loss, nucleophilic attack by the solvent (typically acetic acid), or further oxidation. The specific pathway followed is highly dependent on the nature of the substrate and the reaction conditions.

The Interplay of Cobalt(III) and Cobalt(II)

In stoichiometric oxidations, this compound is consumed as the reaction proceeds. However, in catalytic processes, particularly autoxidations where molecular oxygen is the terminal oxidant, a catalytic cycle is established wherein the active Co(III) species is regenerated from the Co(II) state. This regeneration is typically mediated by peroxidic intermediates formed during the reaction.

The kinetics of many this compound-mediated oxidations exhibit a second-order dependence on the concentration of the cobaltic ion and an inverse first-order dependence on the cobaltous ion concentration.[3] This suggests that the initial electron transfer is a reversible process and that the accumulation of Co(II) can inhibit the reaction rate.

Catalytic Cycles in Cobalt-Mediated Oxidation

The catalytic cycle of cobalt acetate in oxidation reactions is a multifaceted process involving the continuous cycling of the cobalt species between its +2 and +3 oxidation states.

General Catalytic Cycle for Hydrocarbon Oxidation

The following diagram illustrates a generalized catalytic cycle for the cobalt-acetate-catalyzed oxidation of a hydrocarbon (RH):

Figure 1: Generalized catalytic cycle for cobalt-acetate-mediated hydrocarbon oxidation.

In this cycle, Co(III) initiates the reaction by abstracting an electron or a hydrogen atom from the substrate (RH) to form a radical intermediate (R•) and Co(II). The alkyl radical then reacts with molecular oxygen to form a peroxyl radical (ROO•), which can abstract a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and propagate the radical chain. The Co(II) is reoxidized to Co(III) by reacting with the hydroperoxide, thus completing the catalytic cycle. The radical intermediates can also be further oxidized by Co(III) to form carbocations, which can then lead to the final oxidized products.

The Role of Bromide Co-catalysts

The addition of bromide sources, such as cobalt(II) bromide or ammonium (B1175870) bromide, can dramatically accelerate the rate of cobalt-catalyzed autoxidations.[4] The cobalt acetate bromide system is an extraordinarily active catalyst for the oxidation of methyl and methylene (B1212753) groups adjacent to aromatic rings.

The enhanced reactivity is attributed to the formation of a more potent oxidizing species and an alternative catalytic cycle, which is depicted below:

Figure 2: Simplified catalytic cycle for cobalt-bromide-catalyzed oxidation.

In this cycle, a key step is the generation of bromine radicals (Br•) from the oxidation of bromide by Co(III). These bromine radicals are highly effective hydrogen atom abstractors, leading to a more efficient generation of substrate radicals and accelerating the overall oxidation rate.

Quantitative Data on this compound Oxidation

The reactivity of this compound has been quantified for a variety of substrates. The following tables summarize key kinetic parameters and product distributions for the oxidation of selected alkylaromatic hydrocarbons.

Table 1: Kinetic Data for the Oxidation of Alkylaromatic Hydrocarbons by this compound in Acetic Acid

| Substrate | Relative Reactivity (Toluene = 1) | Apparent Activation Energy (kcal/mol) | Reaction Order in [Substrate] | Reaction Order in [Co(III)] | Reaction Order in [Co(II)] | Reference |

| Toluene | 1.0 | 25.3 | 1 | 2 | -1 | [3] |

| Ethylbenzene | 1.1 | 25.3 | 1 | 2 | -1 | [3] |

| Cumene | 0.3 | 25.3 | 1 | 2 | -1 | [3] |

| Diphenylmethane | 0.6 | 25.3 | 1 | 2 | -1 | [3] |

| Triphenylmethane | 0.2 | 25.3 | 1 | 2 | -1 | [3] |

Table 2: Product Distribution in the Cobalt-Catalyzed Oxidation of Ethylbenzene

| Catalyst System | Oxidant | Conversion (%) | Selectivity to Acetophenone (%) | Selectivity to Benzoic Acid (%) | Reference |

| Co(OAc)₂/TBHP | TBHP | 62.0 | 84.7 | - | [5] |

| CoOₓ/mpg-C₃N₄ | TBHP | 62.0 | 84.7 | - | [5] |

Key Experimental Protocols

Preparation of this compound

This compound is typically prepared in situ or immediately prior to use due to its limited stability. A common method involves the oxidation of cobalt(II) acetate.

-

Protocol using Ozone: A solution of cobalt(II) acetate tetrahydrate in glacial acetic acid is treated with a stream of ozone-enriched oxygen at room temperature until the characteristic green color of Co(III) acetate is observed.[6] The concentration of the resulting this compound solution can be determined by titration.

-

Anodic Oxidation: this compound can also be prepared by the anodic oxidation of a cobalt(II) acetate solution in acetic acid.[3] This method allows for the preparation of a solution of this compound free from other oxidizing agents.

General Procedure for a Kinetic Run

The kinetics of this compound oxidations are often followed spectrophotometrically by monitoring the disappearance of the Co(III) absorption peak (around 610 nm).

Figure 3: Workflow for a typical kinetic experiment.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The products of the oxidation reactions are typically identified and quantified using GC-MS.

-

Sample Preparation: An aliquot of the reaction mixture is withdrawn at a specific time and quenched (e.g., by cooling or addition of a reducing agent). An internal standard is added for quantitative analysis.

-

Derivatization (if necessary): For non-volatile products like carboxylic acids, derivatization to more volatile esters (e.g., by reaction with a silylating agent) may be required.

-

GC-MS Analysis: The prepared sample is injected into the GC-MS system. The components are separated on a suitable capillary column and detected by the mass spectrometer. Identification is achieved by comparing the mass spectra and retention times with those of authentic standards. Quantification is performed by comparing the peak areas of the analytes to that of the internal standard.

Conclusion

The mechanism of action of this compound in oxidation reactions is a well-established example of a single-electron transfer process. The interplay between the Co(III) and Co(II) oxidation states is central to both stoichiometric and catalytic transformations. The formation of radical cation intermediates governs the subsequent reaction pathways, leading to a variety of oxidized products. The reactivity of the this compound system can be significantly enhanced through the use of co-catalysts, such as bromide salts, which introduce new and more efficient catalytic cycles. A thorough understanding of these fundamental principles is crucial for the rational design of selective and efficient oxidation processes in both academic and industrial settings. This guide has provided a comprehensive overview of the current understanding of this important oxidant, supported by quantitative data and detailed experimental considerations.

References

- 1. Oxidation by cobalt(III) acetate. Part 8. Effects of substituents on product distributions in oxidation of aromatic olefins by cobalt(III) acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

- 4. Formation of a cobalt(III)-phenoxyl radical complex by acetic acid promoted aerobic oxidation of a Co(II)salen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of the autoxidation of toluenes catalysed by this compound. Part II. Effects of benzaldehyde, cobalt, and substituent - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Cobalt(II) Acetate Health and Safety

A Note on Nomenclature: The user's request specified "Cobaltic acetate (B1210297)," which refers to cobalt in its +3 oxidation state. However, the widely available and studied compound is Cobalt(II) acetate, often encountered as its tetrahydrate. This guide will focus on the health and safety data for Cobalt(II) acetate tetrahydrate, as it is the substance for which comprehensive safety information is readily accessible.

This technical guide provides a detailed overview of the health and safety aspects of Cobalt(II) acetate, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological resources.

Health and Safety Data

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | Co(C₂H₃O₂)₂·4H₂O | [1] |

| Molecular Weight | 249.08 g/mol | [2] |

| Appearance | Light red/pink or red solid crystals | [1][2] |

| Odor | Vinegar-like | [1] |

| pH | 6.8 (0.2 M aqueous solution) | [1] |

| Melting Point | 140 °C / 284 °F | [1][2] |

| Boiling Point | Not available | [2] |

| Solubility | 380 g/L in water at 20°C | [1] |

| Specific Gravity | 1.710 | [2] |

| Vapor Pressure | Not available | [1] |

| Vapor Density | Not applicable | [1] |

Toxicological Data

| Endpoint | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 503 mg/kg | Rat | [1][3] |

| Skin Corrosion/Irritation | May cause irritation | Rabbit | [3] |

| Serious Eye Damage/Irritation | May cause irritation | Rabbit | [3] |

| Respiratory Sensitization | Category 1; May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1] | |

| Skin Sensitization | Category 1; May cause an allergic skin reaction. | [1] | |

| Germ Cell Mutagenicity | Category 2; Suspected of causing genetic defects. | [1] | |

| Carcinogenicity | Category 1B; May cause cancer by inhalation. | [1] | |

| Reproductive Toxicity | Category 1B; May damage fertility. | [1] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3; May cause respiratory irritation. | [1] |

Exposure Limits

| Organization | Limit | Notes |

| OSHA (PEL) | 0.1 mg/m³ (TWA) | As Cobalt metal dust and fume |

| ACGIH (TLV) | 0.02 mg/m³ (TWA) | As inorganic cobalt compounds |

| NIOSH (REL) | 0.05 mg/m³ (TWA) |

Fire and Explosion Hazards

| Property | Value | Source(s) |

| Flammability | Not flammable | [2] |

| Flash Point | Not available | [1][2] |

| Autoignition Temperature | Not available | [1][2] |

| Explosion Limits | Not available | [2] |

| Hazardous Combustion Products | Cobalt oxides, Carbon monoxide (CO), Carbon dioxide (CO₂) | [1][2] |

| Suitable Extinguishing Media | Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are generally suitable. | [1] |

Experimental Protocols

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute oral toxicity of a substance.

1. Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a GHS category with a minimal number of animals.

2. Animal Model: Typically, young adult female rats are used.

3. Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

4. Dose Preparation and Administration: The test substance is typically administered in a constant volume by gavage using a stomach tube. The vehicle is chosen based on the substance's solubility and should be non-toxic.

5. Procedure:

- Sighting Study: A single animal is dosed at a starting dose. If the animal survives, the dose for the next step is increased. If it dies, the dose is decreased.

- Main Study: Groups of animals are dosed in a stepwise manner. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

6. Data Analysis: The number of animals that die within each dose group is recorded. The LD50 is estimated based on the mortality data, and the substance is classified according to the GHS criteria.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.[4]

1. Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance.[4] A stimulation index (SI) is calculated to determine the sensitization potential.[4]

2. Animal Model: Mice are used for this assay.[4]

3. Dose Preparation and Application: The test substance is dissolved or suspended in a suitable vehicle and applied to the dorsal surface of the mouse's ears for three consecutive days.[5]

4. Procedure:

- Dosing: A minimum of three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control.[4] Each group consists of a minimum of four animals.[4]

- Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.[4] After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.[4]

- Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured using a beta-scintillation counter.[4]

5. Data Analysis: The Stimulation Index (SI) is calculated for each dose group as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.[4] An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[4]

Visualizations

References

A Deep Dive into Cobaltic Acetate: A Historical and Technical Guide for Catalysis Researchers

For researchers, scientists, and drug development professionals, this in-depth guide explores the pivotal role of cobaltic acetate (B1210297) in the history of catalysis research. From its foundational use in landmark industrial processes to its ongoing relevance in modern organic synthesis, we provide a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction: The Enduring Legacy of a Versatile Catalyst

Cobalt acetate, particularly in its cobalt(II) and in-situ generated cobalt(III) forms, has carved a significant niche in the landscape of industrial and academic catalysis.[1][2] Its ability to efficiently catalyze oxidation reactions has made it an indispensable tool in the synthesis of a wide array of chemical compounds.[2] This guide delves into the historical context of cobaltic acetate's use in catalysis, with a special focus on its role in the oxidation of hydrocarbons, a cornerstone of the modern chemical industry. We will explore the seminal discoveries that propelled this catalyst to prominence and provide detailed technical information for contemporary researchers.

Historical Perspective: The Rise of a Catalytic Workhorse

The journey of cobalt acetate in catalysis is intrinsically linked to the development of large-scale oxidation processes in the mid-20th century. While the catalytic properties of cobalt salts were recognized earlier, their application in major industrial processes solidified their importance.

A pivotal moment in the history of cobalt acetate catalysis was the development of the Amoco Mid-Century process for the production of terephthalic acid (TPA) from p-xylene (B151628).[3][4] Commercialized in the late 1970s by Amoco, which evolved from Standard Oil of Indiana, this process revolutionized the production of polyester (B1180765) fibers and PET plastics.[3][5] The breakthrough of the Amoco process was the use of a multi-component catalyst system comprising cobalt acetate, manganese acetate, and a bromide source, typically hydrobromic acid, in an acetic acid solvent.[3][6] This combination proved to be remarkably effective in oxidizing the methyl groups of p-xylene to carboxylic acids with high yield and selectivity.[4]

Prior to the Amoco process, the oxidation of alkylaromatics faced significant challenges, particularly the difficulty in oxidizing the second methyl group of xylenes. The discovery that bromide ions could act as a promoter in conjunction with cobalt and manganese catalysts was a critical innovation. This synergistic effect allowed for the complete oxidation of p-xylene to TPA under industrially viable conditions.

The success of the Amoco process spurred further research into the catalytic activity of cobalt acetate in a variety of other oxidation reactions, including the oxidation of other alkylbenzenes, cycloalkanes, and substituted phenols.[7] These studies helped to elucidate the fundamental mechanisms of cobalt-catalyzed autoxidation and expanded the synthetic utility of this versatile catalyst.

Core Applications in Catalysis: Beyond Terephthalic Acid

While the production of TPA remains a primary application, cobalt acetate's catalytic prowess extends to a broad spectrum of oxidation reactions. It is widely recognized as a potent catalyst for the liquid-phase oxidation of hydrocarbons.[2]

Key application areas include:

-

Oxidation of Alkylaromatics: Cobalt acetate, often in combination with promoters, is effective in converting alkyl side chains of aromatic compounds into carboxylic acids, ketones, or alcohols.

-

Oxidation of Cycloalkanes: The oxidation of cyclic hydrocarbons to produce corresponding ketones and alcohols is another significant application.

-

Drying Agents in Paints and Inks: Cobalt acetate functions as a "drier" by catalyzing the oxidative cross-linking of unsaturated oils, accelerating the drying process.[1]

-

Synthesis of Fine Chemicals: In academic and pharmaceutical research, cobalt acetate is employed in a variety of selective oxidation reactions to produce complex organic molecules.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on cobalt acetate-catalyzed oxidation reactions, providing a comparative overview of reaction conditions and performance.

| Substrate | Catalyst System | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Product | Reference |

| p-Xylene | Co(OAc)₂/Mn(OAc)₂/HBr | 175-225 | 15-30 | Not Specified | >98 | ~95 | Terephthalic Acid | [3] |

| p-Xylene | Co(OAc)₂/O₃ | 110 | Atmospheric | 6 | 97 | 82 | Terephthalic Acid | [8] |

| p-Xylene | Co(OAc)₂/KBr/O₃ | Not Specified | Atmospheric | Not Specified | 96 | 84 | Terephthalic Acid | [8] |

| p-Toluic Acid | Co/Mn/Br | 130-150 | Not Specified | Not Specified | Not Specified | Not Specified | Terephthalic Acid | [6] |

Table 1: Performance of Cobalt Acetate in p-Xylene Oxidation

| Substrate | Catalyst System | Temperature (°C) | Conversion (%) | Product(s) | Reference |

| Cyclohexane | Co(OAc)₂/H₂O₂ | Not Specified | High | Cyclohexanol, Cyclohexanone | [9] |

| Substituted Phenols | Co(salen) | 70 | Total | Benzoquinone, Diphenoquinone | [10] |

| Alkylbenzenes | Co(OAc)₂/Bromide | Not Specified | Not Specified | Aldehydes, Benzylic Bromides | [11] |

Table 2: Cobalt Acetate Catalysis in Other Oxidation Reactions

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of cobalt(II) acetate tetrahydrate and a representative procedure for the cobalt-catalyzed oxidation of p-xylene, based on information from various patents and publications.

Protocol 1: Synthesis of Cobalt(II) Acetate Tetrahydrate

This protocol describes a common laboratory-scale synthesis of cobalt(II) acetate tetrahydrate from cobalt(II) carbonate.

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Heating mantle and magnetic stirrer

-

Beakers and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a beaker, suspend cobalt(II) carbonate in a minimal amount of distilled water.

-

Slowly add glacial acetic acid dropwise to the suspension while stirring continuously. Effervescence (release of CO₂) will be observed. Continue adding acetic acid until the effervescence ceases and all the cobalt carbonate has dissolved, resulting in a clear pink or red solution.

-

Gently heat the solution to approximately 60-80°C to ensure the reaction is complete and to concentrate the solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to induce crystallization of cobalt(II) acetate tetrahydrate.

-

Collect the pink-red crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water and then with a small amount of a suitable solvent like ethanol (B145695) to facilitate drying.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) to obtain the final product.

Caption: Workflow for the synthesis of Cobalt(II) Acetate Tetrahydrate.

Protocol 2: Laboratory-Scale Oxidation of p-Xylene to Terephthalic Acid

This protocol is a generalized procedure based on the principles of the Amoco process for the laboratory-scale oxidation of p-xylene. Caution: This reaction should be performed in a well-ventilated fume hood using appropriate personal protective equipment, as it involves flammable materials and corrosive acids at high temperatures and pressures.

Materials:

-

p-Xylene

-

Glacial acetic acid

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Hydrobromic acid (48% aqueous solution)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

-

Oxygen or compressed air source

Procedure:

-

Charge the autoclave reactor with glacial acetic acid.

-

Add the catalyst components: cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and hydrobromic acid in the desired molar ratios.

-

Add p-xylene to the reactor.

-

Seal the reactor and purge it with nitrogen gas to remove air.

-

Begin stirring and heat the reactor to the desired temperature (e.g., 175-200°C).

-

Once the temperature has stabilized, pressurize the reactor with oxygen or compressed air to the desired pressure (e.g., 15-30 bar).

-

Maintain the reaction at the set temperature and pressure for the desired duration, monitoring the pressure for any significant drop, which may indicate oxygen consumption.

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess pressure.

-

Open the reactor and collect the crude terephthalic acid product, which will have precipitated out of the solution.

-

The crude product can be purified by filtration, washing with fresh acetic acid, and then with water, followed by drying.

Caption: Experimental workflow for the oxidation of p-xylene.

Mechanistic Insights: The Catalytic Cycle

The catalytic activity of the Co/Mn/Br system in the oxidation of alkylaromatics proceeds through a complex free-radical mechanism. The generally accepted pathway involves the in-situ oxidation of Co(II) to the active Co(III) species. The bromide promoter plays a crucial role in facilitating the electron transfer processes and generating radical intermediates.

The key steps in the catalytic cycle are:

-

Initiation: Co(III) acetate abstracts a hydrogen atom from the methyl group of p-xylene to generate a benzyl (B1604629) radical and Co(II) acetate.

-

Propagation: The benzyl radical reacts with molecular oxygen to form a benzylperoxy radical. This radical can then abstract a hydrogen atom from another p-xylene molecule, propagating the chain reaction and forming a benzyl hydroperoxide.

-

Role of Bromide: The bromide ion is oxidized by Co(III) or Mn(III) to a bromine radical. This bromine radical is a highly effective hydrogen atom abstractor from the methyl group of p-xylene, regenerating the benzyl radical and forming HBr. The HBr is then re-oxidized.

-

Oxidation of Intermediates: The benzyl hydroperoxide is decomposed by the cobalt and manganese catalysts to form p-tolualdehyde, which is subsequently oxidized to p-toluic acid. The second methyl group of p-toluic acid is then oxidized via a similar radical mechanism to form 4-carboxybenzaldehyde, and finally terephthalic acid.

-

Catalyst Regeneration: Co(II) is re-oxidized to Co(III) by peroxy radicals, thus completing the catalytic cycle.

Caption: Simplified catalytic cycle of Co/Mn/Br catalyzed p-xylene oxidation.

Conclusion and Future Outlook

This compound has a rich history in catalysis research, fundamentally shaping the landscape of industrial organic synthesis. Its central role in the Amoco process for terephthalic acid production stands as a testament to its efficacy and robustness. While newer catalytic systems continue to be developed, the principles learned from the study of cobalt acetate catalysis remain highly relevant. For researchers in catalysis and drug development, a thorough understanding of the historical context, experimental nuances, and mechanistic pathways of this venerable catalyst provides a strong foundation for future innovation in oxidation chemistry. The ongoing exploration of more sustainable and efficient catalytic systems will undoubtedly build upon the pioneering work done with cobalt acetate.

References

- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds [mdpi.com]

- 8. scienceasia.org [scienceasia.org]

- 9. [PDF] p-Xylene catalytic oxidation to terephthalic acid by ozone | Semantic Scholar [semanticscholar.org]

- 10. US7285679B2 - Oxidation of alkanes - Google Patents [patents.google.com]

- 11. Kinetics of p-Xylene Liquid-Phase Catalytic Oxidation to Terephthalic Acid | Semantic Scholar [semanticscholar.org]

"Cobaltic acetate" precursors and derivatives

An In-depth Technical Guide to Cobaltic Acetate (B1210297): Precursors, Derivatives, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(III) acetate, also known as cobaltic acetate, is a coordination compound with the formula Co(C₂H₃O₂)₃. As a strong oxidizing agent, it and its derivatives are pivotal in various chemical transformations. This technical guide provides a comprehensive overview of this compound, detailing its precursors, synthesis protocols, derivatives, and diverse applications, with a particular focus on its utility in catalysis and drug development. The information is curated for professionals in research and development who require detailed experimental insights and structured data.

Precursors and Synthesis of Cobalt Acetate

The synthesis of this compound typically involves the oxidation of cobalt(II) acetate (cobaltous acetate), which is readily prepared from various cobalt(II) precursors. Cobalt(III) acetate itself can be challenging to isolate as a stable solid, and is often generated in situ for subsequent reactions.[1]

Synthesis of Cobalt(II) Acetate Precursor

Cobalt(II) acetate is the most common precursor for the synthesis of cobalt(III) compounds. It can be prepared from several starting materials.

Logical Workflow for Cobalt(II) Acetate Synthesis

Caption: General synthesis routes for Cobalt(II) acetate from common precursors.

Experimental Protocol 1: Synthesis of Cobalt(II) Acetate from Cobalt(II) Carbonate

This protocol is adapted from standard laboratory procedures for the synthesis of metal acetates.[2][3]

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Glass beaker, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

To a 500 mL beaker, add 200 mL of glacial acetic acid.

-

While stirring, slowly add 20 g of cobalt(II) carbonate powder to the beaker. Effervescence (release of CO₂) will occur.

-

Heat the mixture gently to 60-80°C on a heating mantle and continue stirring for 2-3 hours until the reaction is complete, indicated by the cessation of gas evolution and the formation of a pink or purple solution.[3]

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted solids or impurities.

-

The resulting clear solution can be concentrated by gentle heating to induce crystallization of cobalt(II) acetate tetrahydrate upon cooling.

-

Collect the crystals by filtration and dry them in a desiccator.

Synthesis of Cobalt(III) Acetate